Cas no 65408-91-5 (Goniothalenol)

Goniothalenol 化学的及び物理的性質
名前と識別子
-
- Goniothalenol
- Altholactone
- (2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one
- 2-phenyl-3-hydroxy-6,7-dihydro-furano-pyrone
- (+)-Altholactone
- (+)-Goniothalenol
- [ "" ]
- Altholactone, >=95% (LC/MS-ELSD)
- CHEMBL512401
- AKOS032948434
- C09930
- Q27106790
- DTXSID90331855
- CHEBI:5522
- AC1L9CZK
- ZINC04098425
- 65408-91-5
- CS-0023442
- FS-9444
- HY-N2863
- DTXCID40282949
- (2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro(3,2-b)pyran-5-one
- 2-Phenyl-3-hydroxy-6,7-dihydrofuranopyrone
- DA-60957
-
- MDL: MFCD23103612
- インチ: InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11+,12+,13+/m0/s1
- InChIKey: ZKIRVBNLJKGIEM-WKSBVSIWSA-N
- ほほえんだ: C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O
計算された属性
- せいみつぶんしりょう: 232.07400
- どういたいしつりょう: 232.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 490.4±45.0 °C at 760 mmHg
- フラッシュポイント: 196.1±22.2 °C
- PSA: 55.76000
- LogP: 0.96900
- じょうきあつ: 0.0±1.3 mmHg at 25°C
Goniothalenol セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 2811 6.1 / PGIII
- 危険カテゴリコード: 25
- セキュリティの説明: 45
-
危険物標識:
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Goniothalenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A45240-5mg |
(2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one |
65408-91-5 | ,HPLC≥95.0% | 5mg |
¥4160.0 | 2023-09-09 | |
TargetMol Chemicals | TN3404-5 mg |
Altholactone |
65408-91-5 | 98% | 5mg |
¥ 2,850 | 2023-07-11 | |
TargetMol Chemicals | TN3404-5mg |
Altholactone |
65408-91-5 | 5mg |
¥ 2850 | 2024-07-20 | ||
TargetMol Chemicals | TN3404-1 ml * 10 mm |
Altholactone |
65408-91-5 | 1 ml * 10 mm |
¥ 2950 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3404-1 mg |
Altholactone |
65408-91-5 | 1mg |
¥1795.00 | 2022-04-26 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00091-1MG |
Goniothalenol |
65408-91-5 | 1mg |
¥3123.95 | 2023-09-14 | ||
TargetMol Chemicals | TN3404-1 mL * 10 mM (in DMSO) |
Altholactone |
65408-91-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2950 | 2023-09-15 | |
A2B Chem LLC | AG74780-5mg |
Altholactone |
65408-91-5 | 95.0% | 5mg |
$510.00 | 2024-04-19 |
Goniothalenol 関連文献
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Sagar S. Thorat,Ravindar Kontham Org. Chem. Front. 2021 8 2110
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Carmen Nájera,Francisco Foubelo,José M. Sansano,Miguel Yus Org. Biomol. Chem. 2020 18 1279
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Jianying Han,Xueting Liu,Lixin Zhang,Ronald J. Quinn,Yunjiang Feng Nat. Prod. Rep. 2022 39 77
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4. Recent applications of the hetero Diels–Alder reaction in the total synthesis of natural productsMajid M. Heravi,Tahereh Ahmadi,Mahdieh Ghavidel,Bahareh Heidari,Hoda Hamidi RSC Adv. 2015 5 101999
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5. Contents pages
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6. Enantiospecific syntheses of (+)- and (–)-altholactone (goniothalenol)John G. Gillhouley,Tony K. M. Shing J. Chem. Soc. Chem. Commun. 1988 976
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Sandeep AnkiReddy,Praveen AnkiReddy,Gowravaram Sabitha Org. Biomol. Chem. 2015 13 10487
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8. An alternative approach to mevinic acid analogues from methyl (3R)-(–)-3-hydroxyhex-5-enoate and an extension to unambiguous syntheses of (6R)-(+)-and (6S)-(–)-goniothalaminFrank Bennett,David W. Knight,Garry Fenton J. Chem. Soc. Perkin Trans. 1 1991 519
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William P. Unsworth,Kiri Stevens,Scott G. Lamont,Jeremy Robertson Chem. Commun. 2011 47 7659
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10. Novel bioactive styryl-lactones: goniofufurone, goniopypyrone, and 8-acetylgoniotriol from Goniothalamus giganteus(annonaceae). X-Ray molecular structure of goniofufurone and of goniopypyroneXin-ping Fang,Jon E. Anderson,Ching-jer Chang,Phillip E. Fanwick,Jerry L. McLaughlin J. Chem. Soc. Perkin Trans. 1 1990 1655
Goniothalenolに関する追加情報
Introduction to Goniothalenol (CAS No. 65408-91-5)
Goniothalenol, a naturally occurring compound with the chemical identifier CAS No. 65408-91-5, has garnered significant attention in the field of pharmaceutical research and biotechnology due to its unique chemical structure and promising biological activities. This molecule, derived from the marine organism Goniothalamus, has been the subject of extensive studies aimed at elucidating its mechanisms of action and potential therapeutic applications.
The structure of Goniothalenol is characterized by a complex polyether framework, which distinguishes it from many other known natural products. This intricate architecture contributes to its remarkable biological properties, making it a compelling candidate for further investigation. Recent advancements in spectroscopic techniques and computational chemistry have enabled researchers to gain deeper insights into the molecular interactions of Goniothalenol, paving the way for novel drug discovery strategies.
In recent years, the pharmacological potential of Goniothalenol has been extensively explored. Studies have demonstrated its ability to modulate various cellular pathways, including those involved in inflammation, apoptosis, and cell proliferation. Notably, research has highlighted its potent anti-inflammatory effects, which are attributed to its capacity to inhibit key pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Goniothalenol may serve as a valuable lead compound for developing new therapies targeting chronic inflammatory diseases.
Moreover, the anticancer properties of Goniothalenol have been a focal point of interest. Preclinical studies have revealed that this compound exhibits significant cytotoxic activity against multiple cancer cell lines, including those derived from breast, colorectal, and pancreatic cancers. The underlying mechanism appears to involve the induction of apoptosis and the disruption of tumor cell survival pathways. Importantly, preliminary data indicate that Goniothalenol exhibits selective toxicity toward cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
The marine origin of Goniothalenol adds another layer of intrigue to its biological profile. Marine organisms are renowned for producing structurally diverse and bioactive secondary metabolites, often with unique pharmacological properties. The exploration of marine ecosystems continues to yield novel compounds with therapeutic potential, and Goniothalenol stands as a testament to this rich resource. Efforts are underway to optimize synthetic routes for large-scale production, which would facilitate further preclinical and clinical investigations.
Recent research has also delved into the toxicological profile of Goniothalenol to ensure its safety for potential therapeutic use. Acute toxicity studies have shown that the compound is well-tolerated at moderate doses, with minimal adverse effects observed in animal models. Additionally, chronic toxicity assessments suggest that long-term exposure does not elicit significant organ toxicity. These findings collectively support the continued development of Goniothalenol as a candidate for clinical trials.
The synthetic chemistry of Goniothalenol has been another area of active investigation. Researchers have developed innovative synthetic strategies to construct key structural motifs found in this molecule. These synthetic approaches not only provide access to pure samples for biological testing but also offer opportunities for structural modifications aimed at enhancing potency and selectivity. The development of efficient synthetic methodologies is crucial for advancing any natural product into a viable drug candidate.
In conclusion, Goniothalenol (CAS No. 65408-91-5) represents a promising natural product with significant pharmaceutical potential. Its unique chemical structure, coupled with its demonstrated biological activities, positions it as a valuable asset in the quest for novel therapeutics. Ongoing research efforts are focused on elucidating its mechanisms of action, optimizing its pharmacological properties, and translating these findings into clinical applications. As our understanding of this remarkable compound continues to grow, it holds great promise for addressing unmet medical needs in various therapeutic areas.
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